molecular formula C16H15N3O2 B263537 N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide

N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide

Cat. No.: B263537
M. Wt: 281.31 g/mol
InChI Key: UNAMILXWEJVGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antiviral, and anticancer properties . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide can be compared with other benzimidazole derivatives such as N-(1H-1,3-benzodiazol-2-yl)benzamide and N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide . These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide

InChI

InChI=1S/C16H15N3O2/c1-11(21-12-7-3-2-4-8-12)15(20)19-16-17-13-9-5-6-10-14(13)18-16/h2-11H,1H3,(H2,17,18,19,20)

InChI Key

UNAMILXWEJVGSO-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3

Origin of Product

United States

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